molecular formula C21H15NO3S B2971437 4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate CAS No. 431917-58-7

4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate

Cat. No. B2971437
CAS RN: 431917-58-7
M. Wt: 361.42
InChI Key: BVPSRDXEYSXKIP-UHFFFAOYSA-N
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Description

“4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid. Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of a methanolic solution of 2-aminophenol with potassium hydroxide .


Molecular Structure Analysis

The molecular structure of “4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate” can be determined using various techniques. For instance, its melting point can be determined, and its structure can be confirmed by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Scientific Research Applications

Photoluminescent Properties and Mesophase Behavior

Research on 1,3,4-oxadiazole derivatives has shown that these compounds exhibit interesting mesomorphic and photoluminescent properties. For instance, a study by Han et al. (2010) on cholesteryl and methyl 1,3,4-oxadiazole derivatives demonstrated wide mesomorphic temperature ranges and strong blue fluorescence emissions, suggesting applications in liquid crystal displays and optoelectronic devices (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r., 2010).

Catalytic and Antimicrobial Activities

A variety of benzyl/phenyl-substituted triazole and oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties and catalytic activities. Baytas et al. (2012) reported on triazole derivatives with significant scavenging and lipid peroxidation inhibition effects, indicating potential for development as antioxidant agents (Baytas, S., Kapçak, E., Çoban, T., & Özbilge, H., 2012).

Molecular Structures and Crystallography

The crystal structures of compounds with benzoxazole and related structures have been extensively studied to understand their molecular properties and potential applications. For example, Gonzaga et al. (2016) explored the crystal structures of triazole-based compounds with active α-glycosidase inhibition, offering insights into the design of new bioactive molecules (Gonzaga, D., Silva, F. C., Ferreira, V., Wardell, J., & Wardell, S., 2016).

Electrochemical and Optical Properties

The electrochemical and optical properties of novel polymer-based materials incorporating azobenzene, coumarine, and fluorescein units have been investigated, revealing multicolored electrochromism and potential for use in electrochromic devices (Yigit, D., Udum, Y., Güllü, M., & Toppare, L., 2014).

Antiproliferative Agents

New quinuclidinone derivatives have been synthesized and evaluated as potential anti-cancer agents, showing promising anti-proliferative activity against various cancer cell lines, suggesting the potential of similar structures in the development of new anticancer drugs (Soni, J., Sanghvi, S., Devkar, R., & Thakore, S., 2015).

properties

IUPAC Name

[4-(1,3-benzoxazol-2-ylsulfanylmethyl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-20(16-6-2-1-3-7-16)24-17-12-10-15(11-13-17)14-26-21-22-18-8-4-5-9-19(18)25-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPSRDXEYSXKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate

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